N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chlorophenyl and fluorophenoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzohydrazide and ethyl 2-(4-fluorophenoxy)acetate in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-bromophenoxy)acetamide
- N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
- N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide stands out due to the presence of both chlorophenyl and fluorophenoxy groups, which confer unique chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C16H11ClFN3O3 |
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Molecular Weight |
347.73 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C16H11ClFN3O3/c17-11-3-1-10(2-4-11)15-20-16(21-24-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22) |
InChI Key |
CTYLZZAIFGKELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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